molecular formula C13H14O4 B13049706 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid

1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13049706
M. Wt: 234.25 g/mol
InChI Key: FFFLQURYRGMENK-UHFFFAOYSA-N
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Description

1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a methoxy-oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromomethylphenylboronic acid with cyclopropane-1-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(4-(2-Carboxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-(4-(2-Hydroxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Hydroxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

1-[4-(2-methoxy-2-oxoethyl)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-17-11(14)8-9-2-4-10(5-3-9)13(6-7-13)12(15)16/h2-5H,6-8H2,1H3,(H,15,16)

InChI Key

FFFLQURYRGMENK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2(CC2)C(=O)O

Origin of Product

United States

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